Cas no 215523-33-4 (4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid)

4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-5-carboxylicacid, 4-(hydroxymethyl)-
- 1H-Imidazole-4-carboxylicacid, 5-(hydroxymethyl)- (9CI)
- 5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid
- 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid
- 1H-Imidazole-4-carboxylic acid, 5-(hydroxymethyl)- (9CI)
- 4-(Hydroxymethyl)-1h-imidazole-5-carboxylicacid
- D79425
- FT-0717365
- PS-18496
- 215523-33-4
- SCHEMBL7382194
- DTXSID40665430
- CS-0310072
- DA-08194
-
- MDL: MFCD27979666
- インチ: InChI=1S/C5H6N2O3/c8-1-3-4(5(9)10)7-2-6-3/h2,8H,1H2,(H,6,7)(H,9,10)
- InChIKey: YGRKKKIDGHTEHL-UHFFFAOYSA-N
- ほほえんだ: OCC1=C(C(O)=O)NC=N1
計算された属性
- せいみつぶんしりょう: 142.03788
- どういたいしつりょう: 142.038
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.2A^2
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- PSA: 86.21
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-5G |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 5g |
¥ 13,464.00 | 2023-04-06 | |
eNovation Chemicals LLC | D782434-10G |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 10g |
$3670 | 2023-09-03 | |
Enamine | EN300-314444-5.0g |
5-(hydroxymethyl)-1H-imidazole-4-carboxylic acid |
215523-33-4 | 5.0g |
$2369.0 | 2023-02-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-100MG |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 100MG |
¥ 1,122.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-1G |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 1g |
¥ 4,488.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-250mg |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 250mg |
¥1794.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-500mg |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 500mg |
¥2996.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-500.0mg |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 500.0mg |
¥2996.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4634-5g |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 5g |
¥13464.0 | 2024-04-22 | |
eNovation Chemicals LLC | D782434-5g |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid |
215523-33-4 | 97% | 5g |
$2530 | 2025-02-28 |
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
4-(hydroxymethyl)-1H-imidazole-5-carboxylic acidに関する追加情報
4-(Hydroxymethyl)-1H-Imidazole-5-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 215523-33-4, commonly referred to as 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The imidazole ring at the core of this molecule plays a pivotal role in its reactivity and functionality, making it a subject of interest for researchers in drug discovery, material science, and biotechnology.
Recent studies have highlighted the importance of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid in the development of novel therapeutic agents. The hydroxymethyl group attached to the imidazole ring introduces hydrophilic properties, enhancing its solubility and bioavailability. This feature is particularly advantageous in pharmaceutical applications, where molecular solubility is a critical factor for drug efficacy. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, including antibiotics and anticancer agents.
The synthesis of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid involves a multi-step process that typically begins with the preparation of imidazole derivatives. Advanced synthetic methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the production process. These techniques not only improve yield but also ensure the purity of the final product, which is essential for downstream applications.
In terms of chemical properties, 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid exhibits a high degree of stability under physiological conditions. Its carboxylic acid group contributes to its acidic nature, making it suitable for use in buffering systems. Additionally, the molecule's ability to form hydrogen bonds enhances its interaction with biological macromolecules, such as proteins and nucleic acids, further broadening its applicability in biochemical research.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid. These studies have provided insights into its electronic structure and reactivity patterns, facilitating the design of more efficient synthetic routes and potential drug candidates. For instance, molecular docking simulations have revealed promising binding affinities with key therapeutic targets, such as kinases and proteases.
The environmental impact of 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid has also been a topic of interest. Studies have shown that it undergoes biodegradation under aerobic conditions, minimizing its ecological footprint. This characteristic makes it an eco-friendly choice for use in green chemistry initiatives and sustainable manufacturing processes.
In conclusion, 4-(hydroxymethyl)-1H-imidazole-5-carboxylic acid (CAS No. 215523-33-4) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and potential for further functionalization make it an invaluable tool for researchers striving to address complex scientific challenges. As ongoing research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing modern science and technology.
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